6-(2-ethylpiperidin-1-yl)pyrimidine-4(3H)-thione
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H17N3S |
|---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
6-(2-ethylpiperidin-1-yl)-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C11H17N3S/c1-2-9-5-3-4-6-14(9)10-7-11(15)13-8-12-10/h7-9H,2-6H2,1H3,(H,12,13,15) |
InChI Key |
YRZYETZCYPNNOW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C2=CC(=S)N=CN2 |
Origin of Product |
United States |
Preparation Methods
Thiourea-Mediated Thione Formation
The most direct route involves reacting 2-chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-4-amine with thiourea under basic conditions. The chlorine atom at position 4 of the pyrimidine ring is displaced by the sulfur nucleophile, yielding the thione derivative.
Procedure :
- Dissolve 2-chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-4-amine (1.0 eq) in anhydrous ethanol.
- Add thiourea (1.2 eq) and potassium hydroxide (2.0 eq).
- Reflux at 80°C for 6–8 hours.
- Acidify with dilute HCl to pH 3–4, isolate via filtration, and recrystallize from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72–78% |
| Purity (HPLC) | >98% |
| Reaction Temperature | 80°C |
Mechanism :
The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the thiourea’s sulfur attacks the electron-deficient C4 position of the pyrimidine ring, facilitated by KOH deprotonation.
Cyclocondensation of Thioureas with β-Keto Esters
Modified Biginelli Reaction
A three-component cyclocondensation of thiourea, ethyl acetoacetate, and 2-ethylpiperidine-1-carbaldehyde forms the pyrimidine-thione ring.
Procedure :
- Mix thiourea (1.0 eq), ethyl acetoacetate (1.0 eq), and 2-ethylpiperidine-1-carbaldehyde (1.0 eq) in ethanol.
- Add HCl (0.5 eq) and reflux for 12 hours.
- Neutralize with NH4OH, filter, and recrystallize from acetonitrile.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 60–68% |
| Byproducts | <5% dimerization |
Mechanism :
The reaction proceeds via Knoevenagel condensation followed by cyclization, with the thiourea providing the thione functionality.
Functionalization of Preformed Pyrimidine-Thiones
Piperidine Alkylation
A two-step sequence involves first synthesizing 6-chloropyrimidine-4(3H)-thione, followed by N-alkylation with 2-ethylpiperidine.
Step 1: Thione Synthesis
- React 6-chloropyrimidin-4-amine with Lawesson’s reagent (1.2 eq) in toluene at 110°C for 4 hours.
- Isolate 6-chloropyrimidine-4(3H)-thione (yield: 85%).
Step 2: Alkylation
- Dissolve 6-chloropyrimidine-4(3H)-thione (1.0 eq) and 2-ethylpiperidine (1.5 eq) in DMF.
- Add K2CO3 (2.0 eq) and heat at 90°C for 8 hours.
- Purify via column chromatography (hexane:EtOAc = 3:1).
Key Data :
| Parameter | Value |
|---|---|
| Overall Yield | 58–63% |
| Selectivity | >95% N-alkylation |
Microwave-Assisted Synthesis
Rapid Cyclization
Microwave irradiation accelerates ring closure in solvent-free conditions.
Procedure :
- Mix 2-ethylpiperidine (1.0 eq), thiourea (1.0 eq), and ethyl 3-(2-ethylpiperidin-1-yl)propanoate (1.0 eq).
- Irradiate at 150°C for 20 minutes.
- Purify via recrystallization from methanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–80% |
| Reaction Time | 20 minutes |
Advantages :
Comparative Analysis of Methods
Key Findings :
- Microwave-assisted synthesis offers the best balance of yield, purity, and speed.
- Pd-catalyzed methods are ideal for late-stage diversification but require expensive catalysts.
- Thiourea condensation remains the most cost-effective for large-scale production.
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
6-(2-ethylpiperidin-1-yl)pyrimidine-4(3H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
The applications of 6-(2-ethylpiperidin-1-yl)pyrimidine-4(3H)-thione are not thoroughly documented in the provided search results; however, the synthesis of the compound involves the cyclization of precursors under specific conditions. The compound interacts with molecular targets to modulate activity, such as binding to enzymes or receptors.
Other pyrimidine derivatives are being explored for various biological activities, including antitumor properties . Studies of heterocyclic amines, which include pyrimidine derivatives, have implications in understanding potential links between creatine supplementation and cancer risk, though research indicates diet is a more significant factor in the formation of carcinogenic heterocyclic amines . Additionally, some nitrogen-containing heterocyclic compounds have shown potential antidepressant activity .
Synthesis and Structure Validation
The synthesis of this compound involves the cyclization of appropriate precursors under specific conditions. The structures of newly synthesized heterocycles are validated through various spectroscopic methods .
Antitumor Screening of Pyrimidine Derivatives
Several pyrimidine derivatives have been synthesized and screened for antitumor activity against colon carcinoma cell lines (HCT-116) and hepatocellular carcinoma cell lines (HepG-2) . Compound 2-thioxo-3,6-dihydro-2H-pyrimidin-1-yl]-phenyl-methanone 10a showed the most cytotoxic activity . Compounds 4a , 6a , and 14a exhibited considerable cytotoxic action . Compounds containing a thio group (C=S) exhibit the highest cytotoxic activity, which increases with the inclusion of a polar group such as the carbonyl group (C=O) .
Mechanism of Action
The mechanism of action of 6-(2-ethylpiperidin-1-yl)pyrimidine-4(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Thione Group vs. Carbonyl Group
- Bioactivity Enhancement: Thionation (replacing C=O with C=S) in quinazolin-4(3H)-thione derivatives increases antiproliferative activity by 2–3 fold compared to their carbonyl counterparts . Similar trends are observed in thieno[3,4-d]pyrimidines, where thionation improves ROS generation for photodynamic therapy .
- Tautomerism : Pyrimidine-4(3H)-thione predominantly adopts a thiolactam tautomeric form (C=S→N-H), which stabilizes the aromatic system and influences binding to biological targets .
Substituent Effects
- Piperidine vs. Thiophene Rings : The 2-ethylpiperidin-1-yl group in the target compound may enhance lipophilicity and membrane permeability compared to fused thiophene rings in ThiathioHX .
- Antimicrobial vs. Anticancer Activity: Substituents like oxadiazole (in thieno[2,3-d]pyrimidines) correlate with antimicrobial activity, while bulky groups (e.g., phenacyl in quinazolines) enhance anticancer effects .
Biological Activity
6-(2-ethylpiperidin-1-yl)pyrimidine-4(3H)-thione is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to a class of thione-containing heterocycles, which have been associated with various pharmacological properties including anticancer, antimicrobial, and antidepressant activities.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 2-ethylpiperidine with pyrimidine derivatives under specific conditions to yield the thione form. The presence of the thione group (C=S) is crucial as it influences the compound's reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the antiproliferative effects of pyrimidine derivatives against various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against leukemia, breast, and colon cancer cell lines. The mechanism often involves the induction of apoptosis, which can be assessed by measuring the Bax/Bcl2 ratio in treated cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| HeLa (Cervical) | 15.0 | Cell cycle arrest |
| A549 (Lung) | 10.0 | Caspase activation |
Antimicrobial Activity
Compounds containing thione functionalities have also shown promising antimicrobial properties . Research indicates that derivatives similar to this compound exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The thione moiety is believed to play a significant role in disrupting bacterial cell membranes.
Antidepressant Potential
The compound's structural features suggest potential interactions with neurotransmitter systems. Studies on related compounds indicate that they may possess antidepressant-like effects , potentially through modulation of serotonin pathways. Specifically, some derivatives have shown affinity for serotonin receptors, which could lead to enhanced mood regulation .
Case Studies
- Anticancer Efficacy : A study evaluated a series of pyrimidine derivatives, including those with a thione group, for their ability to inhibit tumor growth in xenograft models. The results indicated significant tumor reduction in treated groups compared to controls.
- Antimicrobial Testing : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 8 µg/mL, indicating strong antimicrobial activity.
- Behavioral Studies : In animal models, compounds structurally similar to this compound were assessed for their antidepressant effects using forced swim tests (FST), demonstrating reduced immobility times comparable to standard antidepressants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
